(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL
Overview
Description
(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL is an organic compound with the molecular formula C8H10BrNO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL can be achieved through several methods. One common approach involves the bromination of alkenes followed by amination. For example, the bromination of styrene derivatives can be performed using bromine or N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The resulting bromohydrin can then be aminated using ammonia or an amine source under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenyl ethylamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl ethylamine.
Substitution: Formation of various substituted phenyl ethanols.
Scientific Research Applications
(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-bromophenyl)ethanol: Similar structure but lacks the chiral center.
2-Bromo-1-(4-fluorophenyl)ethanone: Contains a fluorine atom instead of an amino group.
2-Bromo-1-(3-fluorophenyl)ethanone: Similar structure with a fluorine atom at the meta position.
Uniqueness
(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL is unique due to its chiral nature and the presence of both amino and bromine functional groups.
Properties
IUPAC Name |
(2R)-2-amino-2-(3-bromophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQRKZFQSCBVEY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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